molecular formula C19H19N3O3S B7497240 N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide

N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide

货号 B7497240
分子量: 369.4 g/mol
InChI 键: DPSGYYIJMWQIRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide, also known as L-779450, is a potent and selective antagonist of the chemokine receptor CXCR3. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

作用机制

N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide exerts its therapeutic effects by selectively blocking the chemokine receptor CXCR3, which is involved in the recruitment and activation of immune cells in various diseases. By blocking CXCR3, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide reduces the infiltration of immune cells into diseased tissues, thereby reducing inflammation and tissue damage. In addition, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and metastasis.
Biochemical and Physiological Effects:
N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of CXCR3-mediated chemotaxis (the movement of immune cells towards diseased tissues), reduction of cytokine production (pro-inflammatory molecules), and induction of apoptosis in cancer cells. In addition, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to reduce inflammation and tissue damage in various animal models of disease.

实验室实验的优点和局限性

The main advantages of using N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide in lab experiments are its potency and selectivity for CXCR3, which allows for specific targeting of this receptor in various disease models. However, the limitations of using N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

未来方向

There are several future directions for the study of N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide, including:
1. Further optimization of its synthesis and formulation for clinical use
2. Evaluation of its safety and efficacy in clinical trials for various diseases
3. Investigation of its potential synergistic effects with other anti-cancer or anti-inflammatory agents
4. Development of novel CXCR3 antagonists with improved pharmacological properties
5. Investigation of the role of CXCR3 in other diseases, such as infectious diseases and neurodegenerative diseases.
In conclusion, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide is a potent and selective antagonist of the chemokine receptor CXCR3 that has shown promising therapeutic potential in various diseases. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.

合成方法

The synthesis of N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide involves several steps, starting from the reaction of 3-(imidazol-1-ylmethyl)aniline with 4-methylsulfonylbenzoyl chloride to form the intermediate N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide. This intermediate is then purified and converted to the final product, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide, through several additional steps involving various reagents and solvents.

科学研究应用

N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. In autoimmune disorders, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to reduce inflammation and tissue damage in animal models of multiple sclerosis and rheumatoid arthritis. In inflammatory diseases, N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide has been shown to reduce inflammation and tissue damage in animal models of colitis and sepsis.

属性

IUPAC Name

N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-26(24,25)18-7-5-17(6-8-18)19(23)21-12-15-3-2-4-16(11-15)13-22-10-9-20-14-22/h2-11,14H,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSGYYIJMWQIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。